Structural Differentiation: 3-Propoxy-1-propyl Substitution Pattern vs. 1,3-Dimethyl Analogs
The target compound possesses a unique 3-propoxy-1-propyl substitution on the pyrazole core that is absent in the commercially prevalent 1,3-dimethyl analog (N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, CAS 1052632-33-3). The 3-propoxy group increases the topological polar surface area (71.11 Ų vs. an estimated ~55-60 Ų for the dimethyl analog), alters the number of hydrogen bond acceptors (5 vs. 3 for the dimethyl analog), and adds four additional rotatable bonds (11 vs. 7 for the dimethyl analog) [1]. These computed physicochemical differences are not merely incremental—they shift the predicted ADME profile of the compound, as reflected in the distinct XLogP3-AA value of 3.4 [1].
| Evidence Dimension | Physicochemical and Structural Parameters |
|---|---|
| Target Compound Data | MW 375.47; HBA 5; RotB 11; TPSA 71.11 Ų; XLogP3 3.4 |
| Comparator Or Baseline | N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide: MW ~315 (estimated); HBA 3; RotB ~7; TPSA ~55-60 Ų (estimated); XLogP3 (not reported) |
| Quantified Difference | ΔMW ≈ +60 Da; ΔHBA = +2; ΔRotB ≈ +4; ΔTPSA ≈ +11-16 Ų |
| Conditions | Computed physicochemical properties from PubChem (2026 release) and structural inference; no experimental head-to-head comparison available. |
Why This Matters
The larger molecular volume and increased hydrogen-bond acceptor count of the target compound provide a structurally distinct starting point for medicinal chemistry campaigns where the 1,3-dimethyl scaffold has already been explored, enabling access to uncharted regions of property space in lead optimization.
- [1] PubChem Compound Summary for CID 16925523. National Center for Biotechnology Information (2026). View Source
